molecular formula C18H19Cl2O2Sn B14407114 CID 78068063

CID 78068063

Katalognummer: B14407114
Molekulargewicht: 457.0 g/mol
InChI-Schlüssel: HVIWZDKTWNMBLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 78068063” is a chemical entity registered in the PubChem database

Vorbereitungsmethoden

The synthesis of CID 78068063 involves specific synthetic routes and reaction conditions. The preparation methods typically include:

    Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.

    Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the synthesis of this compound. Optimizing these conditions is essential to achieve high yield and purity.

    Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high production rates.

Analyse Chemischer Reaktionen

CID 78068063 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation products depend on the specific functional groups present in the compound.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of the compound.

    Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

CID 78068063 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: In biological research, this compound may be used as a probe to study specific biochemical pathways or as a tool to investigate cellular processes.

    Medicine: The compound has potential therapeutic applications and may be investigated for its pharmacological properties and efficacy in treating certain diseases.

    Industry: In industrial applications, this compound may be used in the production of specialty chemicals, materials, or as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of CID 78068063 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Molecular Targets: Binding to specific proteins, enzymes, or receptors, thereby modulating their activity.

    Pathways Involved: Influencing biochemical pathways such as signal transduction, metabolic processes, or gene expression. The exact mechanism of action depends on the specific context and application of the compound.

Vergleich Mit ähnlichen Verbindungen

CID 78068063 can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar chemical structures or functional groups may include CID 91857419 and other related entities.

    Uniqueness: The unique chemical structure and properties of this compound make it distinct from other compounds

Eigenschaften

Molekularformel

C18H19Cl2O2Sn

Molekulargewicht

457.0 g/mol

InChI

InChI=1S/2C6H4Cl.C6H11O2.Sn/c2*7-6-4-2-1-3-5-6;1-3-4-5-8-6(2)7;/h2*2-5H;1,3-5H2,2H3;

InChI-Schlüssel

HVIWZDKTWNMBLR-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OCCCC[Sn](C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.